REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:21])([CH3:20])[C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:12]=[N:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=2)[CH2:7][CH2:6]1)=O.CSC>C1COCC1>[CH3:1][C:2]([CH3:21])([CH3:20])[CH2:3][N:5]1[CH2:6][CH2:7][N:8]([C:11]2[CH:12]=[N:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=2)[CH2:9][CH2:10]1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)N1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-])(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography over silica gel (60-120 mesh)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CN1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-])(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 52.5% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |